molecular formula C13H18O B14624175 2,3,3-Trimethyl-1-phenylbutan-1-one CAS No. 57847-43-5

2,3,3-Trimethyl-1-phenylbutan-1-one

Cat. No.: B14624175
CAS No.: 57847-43-5
M. Wt: 190.28 g/mol
InChI Key: XYXXPPYTLQWSDH-UHFFFAOYSA-N
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Description

2,3,3-Trimethyl-1-phenylbutan-1-one is an organic compound with the molecular formula C13H18O It is a ketone characterized by a phenyl group attached to a butanone backbone with three methyl groups at positions 2 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,3-Trimethyl-1-phenylbutan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with 2,3,3-trimethylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the Friedel-Crafts acylation process, including precise control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2,3,3-Trimethyl-1-phenylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2,3,3-Trimethyl-1-phenylbutan-1-one has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3,3-Trimethyl-1-phenylbutan-1-one involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. The phenyl group may also engage in π-π interactions with aromatic systems, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    2,3,3-Trimethyl-1-phenylbutane: Lacks the carbonyl group, making it less reactive in nucleophilic addition reactions.

    1-Phenyl-2-butanone: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

    2,3,3-Trimethyl-1-phenyl-1-butanol: The alcohol derivative of 2,3,3-Trimethyl-1-phenylbutan-1-one, with different chemical properties and reactivity.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

57847-43-5

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

2,3,3-trimethyl-1-phenylbutan-1-one

InChI

InChI=1S/C13H18O/c1-10(13(2,3)4)12(14)11-8-6-5-7-9-11/h5-10H,1-4H3

InChI Key

XYXXPPYTLQWSDH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)C(C)(C)C

Origin of Product

United States

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